(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
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Description
(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.
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Scientific Research Applications
Application in Extraction Processes
(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, related to pyridine-3-carboxylic acid, finds application in extraction processes. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. They found that the extraction efficiency increased with TOPO concentration and decreased with higher initial acid concentration, highlighting the relevance of this compound in such processes (Kumar & Babu, 2009).
Synthesis and Structural Analysis
Wang et al. (2001) discussed the synthesis and structural analysis of compounds containing pyrrolidine cores, which include derivatives of pyrrolidine-4-carboxylic acid. Their work on influenza neuraminidase inhibitors underscores the significance of pyrrolidine derivatives in medicinal chemistry and drug development (Wang et al., 2001).
Chemical Functionalization
Kang et al. (2015) investigated the redox-annulations of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds. Their findings reveal the potential of pyrrolidine derivatives in the functionalization of chemical structures, which is essential for developing new chemical entities (Kang et al., 2015).
Antibacterial Activity
Ohtake et al. (1997) studied the synthesis and antibacterial activity of compounds related to pyrrolidine, including 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. Their research highlights the use of pyrrolidine derivatives in developing potent antibacterial agents, suggesting potential applications of this compound in this field (Ohtake et al., 1997).
Crystal Structure Studies
Tzimopoulos et al. (2010) conducted studies on the crystal structures of compounds involving pyridinylimino substituted aminobenzoic acids. This research provides insights into the structural properties of pyridine derivatives, which is crucial for understanding the physical and chemical characteristics of this compound (Tzimopoulos et al., 2010).
Directed Functionalization
Le et al. (2019) explored the use of 1-aminopyridinium ylides for the directed functionalization of sp3 C-H bonds in carboxylic acid derivatives. This study underscores the importance of pyridine derivatives in chemical synthesis, which can be extrapolated to the utility of this compound (Le et al., 2019).
Properties
IUPAC Name |
(3R,4S)-1-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-6-9(10(7-13)11(14)15)8-3-2-4-12-5-8/h2-5,9-10H,6-7H2,1H3,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODNSHFPWXNPPQ-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)C(=O)O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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